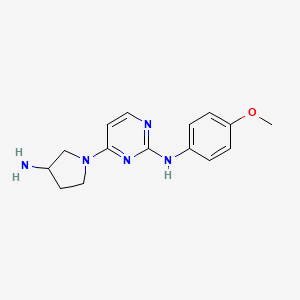![molecular formula C12H15N3O4 B7885612 1,3-diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7885612.png)
1,3-diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the pyrrolopyrimidine class. This compound features a fused pyrimidine and pyrrole ring system, which is known for its diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is the condensation of ethyl acetoacetate with guanidine, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
科学研究应用
This compound has significant applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and derivative.
相似化合物的比较
1,3-Dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Uniqueness: 1,3-Diethyl-7-methyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern on the pyrrolopyrimidine core, which influences its chemical reactivity and biological activity.
This compound's diverse applications and unique properties make it a valuable subject of study in both academic and industrial research.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
1,3-diethyl-7-methyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-14-9-7(6-8(11(17)18)13(9)3)10(16)15(5-2)12(14)19/h6H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQHLCRKLRAXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(N2C)C(=O)O)C(=O)N(C1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B7885535.png)
![[(2-Methoxy-4-nitrophenyl)thio]acetaldehyde](/img/structure/B7885537.png)
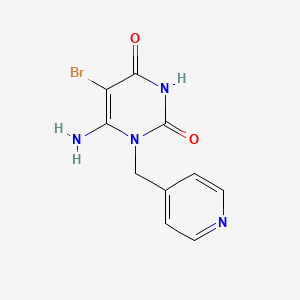
![1-ethyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B7885570.png)
![2,5-dimethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B7885574.png)
![methyl 3-(7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)propanoate](/img/structure/B7885581.png)
![6-{[Methyl(2-methylphenyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7885589.png)
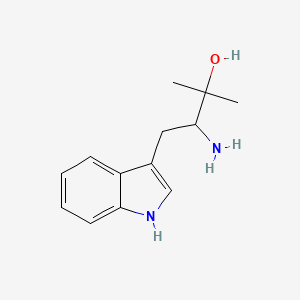
![2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol](/img/structure/B7885592.png)
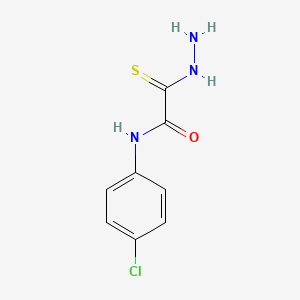
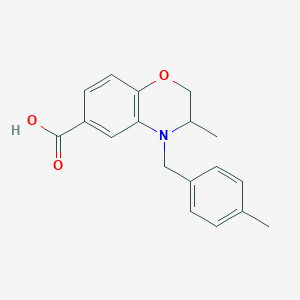
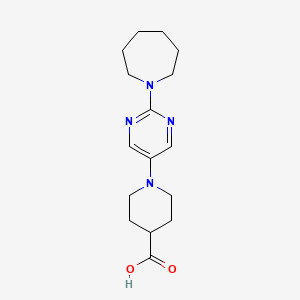
![3-[({1-[(Isopropylamino)carbonyl]piperidin-4-yl}oxy)methyl]benzoic acid](/img/structure/B7885632.png)
